![molecular formula C22H14ClFN2O3 B2806285 3-(3-chlorobenzamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide CAS No. 887884-32-4](/img/structure/B2806285.png)
3-(3-chlorobenzamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide
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Description
3-(3-chlorobenzamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide is a synthetic compound that belongs to the class of benzofuran carboxamides. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Synthesis and Characterization
The synthesis of benzofuran-2-carboxamide derivatives involves solvent-free methods, microwave irradiation, and catalysis, indicating a trend towards eco-friendly and efficient synthetic protocols. For instance, Thirunarayanan and Sekar (2013) reported the solvent-free synthesis of (E)-2-(substituted benzylideneamino)-N-(3-chloro-4-fluorophenyl)-hexahydro-2H-cyclopenta[b]thiophene-3-carboxamide derivatives, highlighting the high yield and purity achieved through microwave irradiation and silica phosphoric acid catalysis Thirunarayanan & Sekar, 2013.
Biological Evaluation
Research on benzofuran carboxamide derivatives extends into their biological activities, including antimicrobial, anti-inflammatory, and radical scavenging effects. Lavanya et al. (2017) synthesized new 3-(glycinamido)-benzofuran-2-carboxamide and 3-(β-alanamido)-benzofuran-2-carboxamide derivatives, which were evaluated for their in vitro antimicrobial, anti-inflammatory, and DPPH radical scavenging activities. The synthesized compounds were characterized using NMR, IR, Mass, and X-ray crystallographic techniques, showcasing their potential as bioactive chemical entities Lavanya, Sribalan, & Padmini, 2017.
Antimicrobial Screening
The novel series of 5-(benzofuran-2-yl)-N'-(2-substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives were synthesized and subjected to in-vitro antibacterial activity screening. The derivatives exhibited promising activity against a panel of pathogenic microorganisms, indicating their potential utility in developing new antimicrobial agents Idrees, Kola, & Siddiqui, 2019.
Antifungal Preservatives
Abedinifar et al. (2020) explored the antifungal potential of novel benzofuran-1,2,3-triazole hybrids against various fungi, demonstrating the ability of certain compounds to inhibit fungal growth effectively. This study underscores the potential of benzofuran derivatives as fungicidal preservatives, highlighting their practical applications in protecting materials against fungal decay Abedinifar et al., 2020.
properties
IUPAC Name |
3-[(3-chlorobenzoyl)amino]-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClFN2O3/c23-14-5-3-4-13(12-14)21(27)26-19-17-6-1-2-7-18(17)29-20(19)22(28)25-16-10-8-15(24)9-11-16/h1-12H,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOGRSAWCHNZQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)F)NC(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorobenzamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide |
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